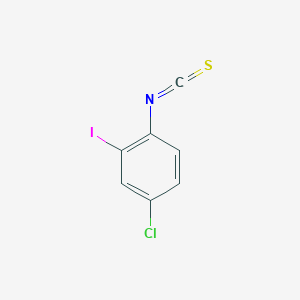
4-Chloro-2-iodophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClINS. It is a member of the isothiocyanate family, which are known for their biological activity and utility in organic synthesis. This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with an isothiocyanate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodophenyl Isothiocyanate typically involves the reaction of 4-chloro-2-iodoaniline with thiophosgene or other isothiocyanate precursors. One common method is the reaction of the corresponding amine with thiophosgene in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs safer and more cost-effective methods. For instance, the use of carbon disulfide and di-tert-butyl dicarbonate as reagents in the presence of catalysts like DMAP or DABCO has been explored. These methods aim to minimize the use of toxic and volatile reagents .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-iodophenyl Isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as dichloromethane or ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
Thioureas: Formed from nucleophilic substitution reactions.
Substituted Phenyl Derivatives: Formed from coupling reactions.
Applications De Recherche Scientifique
4-Chloro-2-iodophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Chloro-2-iodophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity underlies its use in enzyme inhibition and protein labeling. The molecular targets often include enzymes and other proteins, leading to the modulation of their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl Isothiocyanate
- 4-Chlorophenyl Isothiocyanate
- 2-Iodophenyl Isothiocyanate
Uniqueness
4-Chloro-2-iodophenyl Isothiocyanate is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual substitution can influence its reactivity and the types of reactions it can undergo. For example, the iodine atom facilitates coupling reactions, while the chlorine atom can affect the compound’s electronic properties .
Propriétés
Formule moléculaire |
C7H3ClINS |
|---|---|
Poids moléculaire |
295.53 g/mol |
Nom IUPAC |
4-chloro-2-iodo-1-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
Clé InChI |
AZLHVHXOYPATKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)I)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


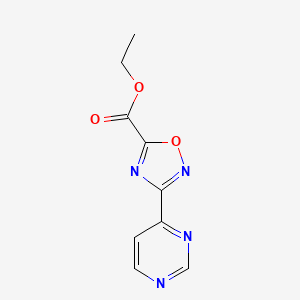
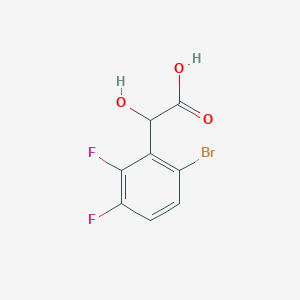
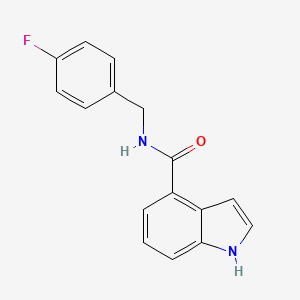
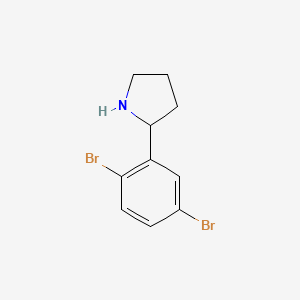
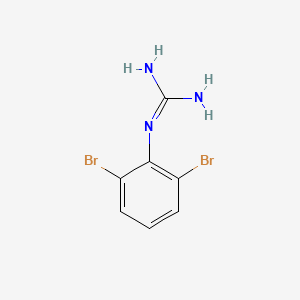
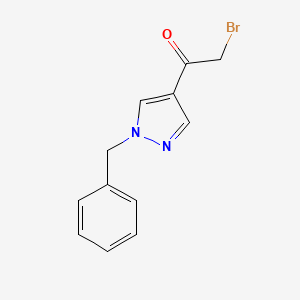
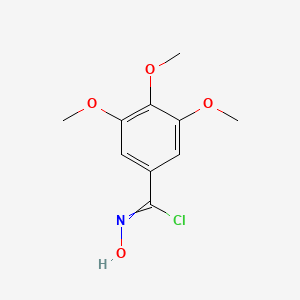

![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)
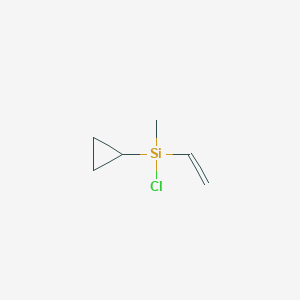
![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)
![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)
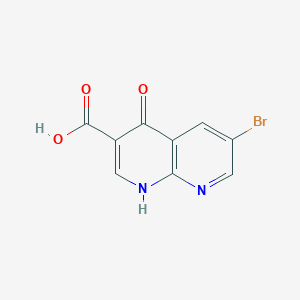
![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)
